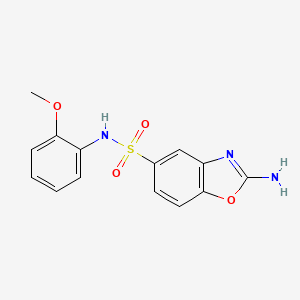

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, also known as MLCK inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in the regulation of smooth muscle contraction. The inhibition of MLCK by this compound has been linked to a range of physiological and biochemical effects that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Screening

- Synthesis of N-substituted benzene sulfonamides, including derivatives of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, has shown potential in biological activities. These compounds exhibit antioxidant activities and have been screened for enzyme inhibition, particularly against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Fatima et al., 2013).

Molecular Docking and Antimicrobial Studies

- Certain derivatives have been studied for their antimicrobial potential against various bacterial and fungal strains. Molecular docking studies have also been conducted to understand their potential as drug candidates (Vinoda Bm et al., 2016).

Antitumor and Antiproliferative Agents

- Some sulfonamide derivatives, including those related to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, have been identified as antitumor agents. They function as cell cycle inhibitors and have been evaluated in clinical trials for their antimitotic and antiproliferative properties (Owa et al., 2002).

Hydrogel Modification and Medical Applications

- Radiation-induced hydrogels modified with amine compounds, including sulfonamido benzoxazole derivatives, have shown increased thermal stability and promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Environmental Degradation

- Studies on the degradation of sulfonamide antibiotics, including compounds structurally similar to 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide, have revealed pathways like ipso-hydroxylation followed by fragmentation, crucial for understanding the environmental impact of these compounds (Ricken et al., 2013).

Chemical Synthesis and Characterization

- Research has focused on the synthesis and characterization of various derivatives, revealing insights into their chemical properties and potential applications in drug development (Hayun et al., 2012).

properties

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIGKSKNTOEEFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2378888.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2378897.png)